Trifluoroethanethioyl chloride

描述

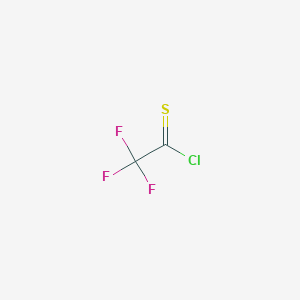

Structure

3D Structure

属性

CAS 编号 |

2375-37-3 |

|---|---|

分子式 |

C2ClF3S |

分子量 |

148.54 g/mol |

IUPAC 名称 |

2,2,2-trifluoroethanethioyl chloride |

InChI |

InChI=1S/C2ClF3S/c3-1(7)2(4,5)6 |

InChI 键 |

QHIKKQMUMQOCPQ-UHFFFAOYSA-N |

规范 SMILES |

C(=S)(C(F)(F)F)Cl |

产品来源 |

United States |

Synthetic Methodologies for Trifluoroethanethioyl Chloride

Established Synthetic Pathways to Trifluoroethanethioyl Chloride

Established methods for the synthesis of acyl chlorides often serve as a starting point for developing pathways to their thioacyl counterparts.

Thionyl chloride (SOCl2) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.

For the synthesis of this compound, a plausible precursor would be trifluoroethanethioic acid (CF3C(S)OH). The reaction with thionyl chloride would be expected to proceed as follows:

CF3C(S)OH + SOCl2 → CF3C(S)Cl + SO2 + HCl

However, specific experimental conditions, such as temperature, solvent, and reaction time, for this particular transformation are not well-documented. The success of this reaction would depend on the stability of the starting trifluoroethanethioic acid and the reactivity of the thioacyl chloride product.

A patent for the synthesis of a different compound, D-(+)-2-chloro-propanoyl chloride, describes the reaction of L-ethyl lactate (B86563) with thionyl chloride in the presence of a calcium fluoride (B91410) catalyst, followed by hydrolysis and subsequent reaction with thionyl chloride to yield the final product with a purity of 99.5%. patsnap.com While not directly applicable, this demonstrates the general utility of thionyl chloride in the synthesis of reactive acyl chlorides.

Alternative halogenating agents are also employed in organic synthesis to convert carboxylic acids and their derivatives to acyl chlorides. These can include oxalyl chloride ((COCl)2) and phosphorus pentachloride (PCl5). The choice of reagent can influence the reaction conditions and the profile of byproducts.

For instance, the reaction of trifluoroethanethioic acid with oxalyl chloride would be another potential route:

CF3C(S)OH + (COCl)2 → CF3C(S)Cl + CO + CO2 + HCl

This reaction often proceeds under milder conditions than those required for thionyl chloride.

Another established method for preparing thioacyl chlorides involves the chlorination of dithiocarboxylic acids. For example, thiobenzoyl chloride can be prepared by the chlorination of dithiobenzoic acid with a combination of chlorine and thionyl chloride. google.com A more modern approach uses phosgene (B1210022) as the chlorinating agent. google.com

Emerging Synthetic Strategies for this compound

While specific emerging strategies for this compound are not detailed in the literature, advancements in synthetic methodology for related organofluorine and sulfur compounds could offer potential avenues for its synthesis. These may include:

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in various organic transformations. researchgate.net Its application to the synthesis of fluorinated thioacyl chlorides could be a promising area of investigation.

Novel Reagents: The development of new, more selective, and environmentally benign halogenating agents is an ongoing area of research that could lead to more efficient syntheses of compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles are highly relevant to the synthesis of reactive and potentially hazardous compounds like this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate less waste.

To illustrate, let's consider a hypothetical synthesis of this compound from trifluoroethanethioic acid and thionyl chloride.

Hypothetical Atom Economy Calculation

| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) |

| Trifluoroethanethioic acid (CF3C(S)OH) | ~130.08 | This compound (CF3C(S)Cl) | ~148.52 |

| Thionyl chloride (SOCl2) | 118.97 | Sulfur dioxide (SO2) | 64.07 |

| Hydrogen chloride (HCl) | 36.46 |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this hypothetical reaction, the atom economy would be approximately:

(148.52 / (130.08 + 118.97)) x 100 ≈ 59.6%

This indicates that a significant portion of the reactant mass is converted into byproducts. Syntheses with higher atom economy would be preferable from a green chemistry perspective.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. For the synthesis of a reactive compound like this compound, the solvent must be inert to the reactants and products.

Potential "greener" solvent alternatives to traditional volatile organic compounds (VOCs) include:

Ionic Liquids (ILs): These are salts with low melting points that can act as solvents for a wide range of reactions. Their low volatility reduces air pollution. Research has explored the use of ionic liquids in combination with supercritical carbon dioxide for the preparation of fluorinated nanocomposites. google.comsigmaaldrich.com

Supercritical Fluids (sc-CO2): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by reducing the pressure. It has been investigated as a medium for various chemical processes, including those involving fluorinated compounds. google.comsigmaaldrich.com

Minimizing solvent use or employing solvent-free reaction conditions are also key strategies in green chemistry.

Catalytic Approaches for Sustainable this compound Synthesis

The development of catalytic methods for the synthesis of this compound (CF3C(S)Cl) is an area with significant potential for improving the sustainability and efficiency of its production. While dedicated catalytic routes for this specific thioacyl chloride are not extensively documented in publicly available research, examining catalytic strategies for structurally related compounds, such as trifluoroacetyl chloride and other thioacyl chlorides, can provide valuable insights into future research directions.

Current synthetic methodologies for thioacyl chlorides often rely on stoichiometric reagents, which can generate significant waste and may involve harsh reaction conditions. wikipedia.org Catalytic approaches, in contrast, aim to reduce the environmental impact by using smaller quantities of catalysts that can be recycled, operating under milder conditions, and potentially improving selectivity and yield.

One potential avenue for catalytic synthesis could involve the use of catalysts in the chlorination of precursors. For instance, in the synthesis of trifluoromethanesulfonyl chloride, N,N-dimethylformamide has been utilized as a catalyst in the reaction of trifluoromethanesulfonic acid with thionyl chloride. chemicalbook.com This suggests that similar catalytic systems could be explored for the conversion of trifluoroacetic acid derivatives to this compound.

Another promising area is the application of photoredox catalysis. This technique has been successfully employed for the introduction of trifluoromethyl groups into various organic molecules under mild conditions. wikipedia.org Adapting this methodology to the synthesis of this compound could offer a more sustainable alternative to traditional methods that may require high temperatures or hazardous reagents.

Furthermore, research into the catalytic synthesis of thioamides from nitrones and carbon disulfide, using a simple chloride anion as a catalyst, demonstrates the potential for innovative, metal-free catalytic systems in the formation of carbon-sulfur bonds. acs.org While not a direct synthesis of a thioacyl chloride, this highlights the ongoing development of novel catalytic strategies for sulfur-containing compounds.

The table below outlines potential catalytic strategies and their relevance to the synthesis of this compound, based on research for analogous compounds.

| Catalytic Strategy | Relevant Precursor/Reaction | Potential for this compound Synthesis | Key Research Findings for Analogous Compounds |

| Lewis Acid/Base Catalysis | Chlorination of trifluoromethanesulfonic acid | Could catalyze the reaction of a trifluoroethanethioic acid precursor with a chlorinating agent. | N,N-dimethylformamide catalyzes the reaction of trifluoromethanesulfonic acid with thionyl chloride to produce trifluoromethanesulfonyl chloride with a yield of 87.5%. chemicalbook.com |

| Photoredox Catalysis | Trifluoromethylation of aromatic systems | Could enable the synthesis from trifluoromethyl precursors under mild, light-induced conditions. | Efficient for introducing CF3 groups into complex molecules at room temperature using a photoredox catalyst. wikipedia.org |

| Anion-Catalyzed Reactions | Synthesis of thioamides from nitrones | May inspire novel, metal-free catalytic routes for the formation of the thioacyl chloride functionality. | Chloride anions have been shown to effectively catalyze the insertion of CS2 into nitrones to form thioamides under mild conditions. acs.org |

While direct and established catalytic methodologies for the industrial-scale production of this compound are yet to be fully developed, the progress in catalytic chemistry for related fluorine and sulfur compounds provides a strong foundation for future research. The pursuit of such catalytic routes is crucial for the development of more environmentally benign and economically viable processes for the synthesis of this important chemical intermediate.

Reaction Mechanisms and Reactivity Patterns of Trifluoroethanethioyl Chloride

Nucleophilic Acyl Substitution Mechanisms Involving Trifluoroethanethioyl Chloride

The primary reaction pathway for this compound is nucleophilic acyl substitution, which typically proceeds through an addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.comvanderbilt.edu This mechanism involves the initial attack of a nucleophile on the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group to yield the final substitution product. masterorganicchemistry.comvanderbilt.edu

Addition-Elimination Pathways with Diverse Nucleophiles

This compound readily reacts with a variety of nucleophiles, including those centered on oxygen, nitrogen, and carbon. chemistrysteps.comcaltech.edulibretexts.orgchemguide.co.uk

The reaction of this compound with alcohols is a classic example of nucleophilic acyl substitution, leading to the formation of thionoesters. The reaction is typically vigorous and exothermic. libretexts.orgchemguide.co.ukyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the thiocarbonyl carbon, followed by the elimination of hydrogen chloride. libretexts.orgchemguide.co.uk

Similarly, the reaction with carboxylic acids produces thioanhydrides. chemistrysteps.comlibretexts.org The carboxylate anion, a potent nucleophile, attacks the thiocarbonyl carbon, leading to the displacement of the chloride ion. masterorganicchemistry.comchemistrysteps.com

Table 1: Reaction of this compound with Oxygen-Centered Nucleophiles

| Nucleophile | Product | General Reaction |

| Alcohol (R-OH) | Thionoester (CF₃CSOR) | CF₃CSCl + R-OH → CF₃CSOR + HCl |

| Carboxylic Acid (R-COOH) | Thioanhydride (CF₃CSOCOR) | CF₃CSCl + R-COOH → CF₃CSOCOR + HCl |

This compound reacts readily with ammonia (B1221849) and primary or secondary amines to form thioamides. chemguide.co.ukchemguide.co.ukcommonorganicchemistry.com These reactions are generally fast and often require the use of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the amine, rendering it non-nucleophilic. commonorganicchemistry.comyoutube.com The reaction proceeds via the standard addition-elimination pathway, where the nitrogen atom of the amine acts as the nucleophile. chemguide.co.ukchemguide.co.uk

Table 2: Reaction of this compound with Nitrogen-Centered Nucleophiles

| Nucleophile | Product | General Reaction |

| Ammonia (NH₃) | Primary Thioamide (CF₃CSNH₂) | CF₃CSCl + 2NH₃ → CF₃CSNH₂ + NH₄Cl |

| Primary Amine (R-NH₂) | Secondary Thioamide (CF₃CSNHR) | CF₃CSCl + 2R-NH₂ → CF₃CSNHR + R-NH₃Cl |

| Secondary Amine (R₂NH) | Tertiary Thioamide (CF₃CSNR₂) | CF₃CSCl + 2R₂NH → CF₃CSNR₂ + R₂NH₂Cl |

Carboxylate salts are effective nucleophiles in reactions with acyl chlorides, leading to the formation of anhydrides. masterorganicchemistry.comchemistrysteps.com In the case of this compound, reaction with a carboxylate would yield a mixed thioanhydride. Alkoxides, being strong nucleophiles, would react similarly to alcohols to produce thionoesters.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the thiocarbonyl group. researchgate.net The strong electron-withdrawing nature of the three fluorine atoms significantly increases the electrophilicity of the thiocarbonyl carbon. libretexts.org This heightened positive charge on the carbon makes it a more attractive target for nucleophiles, thereby accelerating the rate of nucleophilic attack. libretexts.org

The CF₃ group also stabilizes the tetrahedral intermediate formed during the addition step of the nucleophilic acyl substitution. This stabilization arises from the inductive effect of the fluorine atoms, which helps to delocalize the negative charge on the sulfur atom. This stabilization of the intermediate can lower the activation energy of the reaction, further contributing to the high reactivity of this compound. researchgate.net

Role of the Thiocarbonyl Group in Mechanistic Pathways

The thiocarbonyl group (C=S) plays a crucial role in the reaction mechanisms of this compound. Compared to its carbonyl (C=O) analog, the C=S double bond is longer and weaker, and the sulfur atom is larger and more polarizable than oxygen. caltech.edu These properties make the thiocarbonyl carbon more susceptible to nucleophilic attack. acs.org

The thiocarbonyl group can also participate in other reaction pathways, such as cycloaddition reactions. rsc.orguzh.ch The π-system of the C=S bond can act as a dienophile in hetero-Diels-Alder reactions. rsc.org The presence of electron-withdrawing substituents, like the trifluoromethyl group, can enhance the dienophilic character of the thiocarbonyl group. rsc.org

Electrophilic Nature and Activation Strategies of this compound

The carbon atom of the thioacyl chloride group in this compound is highly electrophilic. This pronounced electrophilicity stems from the cumulative inductive effect of the chlorine atom and the potent electron-withdrawing trifluoromethyl group. The fluorine atoms pull electron density away from the carbon backbone, rendering the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles.

Activation Strategies:

The reactivity of this compound in acylation reactions can be significantly enhanced through the use of Lewis acids. Similar to the activation of standard acyl chlorides in Friedel-Crafts acylation, a Lewis acid catalyst can coordinate to the chlorine atom. chemguide.co.ukmasterorganicchemistry.com This coordination polarizes the C-Cl bond, making the chloride a better leaving group and further increasing the electrophilicity of the carbon atom. In some instances, this can lead to the formation of a highly reactive acylium-like cation, [CH₃CS]⁺. masterorganicchemistry.comkhanacademy.orgsemanticscholar.org

Common Lewis acids employed for such activations include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com The general mechanism involves the formation of a complex between the thioacyl chloride and the Lewis acid, which then acts as the active electrophile in subsequent reactions, such as the acylation of aromatic compounds. chemguide.co.ukmasterorganicchemistry.com

The general scheme for Lewis acid activation can be represented as: CF₃CSCl + AlCl₃ ⇌ CF₃CS⁺[AlCl₄]⁻

This activated complex is a potent electrophile, capable of reacting with a variety of nucleophiles.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily governed by the mechanism of the specific reaction and the nature of the substrate.

In nucleophilic substitution reactions , where a nucleophile replaces the chloride ion, the stereochemistry at a chiral center elsewhere in the nucleophile is typically retained. However, if the reaction proceeds via an Sₙ2-type mechanism at a chiral carbon, inversion of stereochemistry is expected. For reactions occurring at the thioacyl carbon itself, this center is trigonal planar, and thus stereochemical considerations at this position are not relevant unless a new stereocenter is formed upon reaction.

For reactions with chiral nucleophiles, the potential for diastereoselectivity exists. The approach of the nucleophile to the electrophilic carbon of the thioacyl chloride can be influenced by the steric and electronic properties of both reactants. The trifluoromethyl group, being sterically demanding, can play a significant role in directing the incoming nucleophile to the less hindered face of the molecule, potentially leading to the preferential formation of one diastereomer over another.

In reactions such as additions to prochiral ketones or aldehydes, where a new stereocenter is generated, the principles of Cram's rule or the Felkin-Anh model would likely apply, with the bulky trifluoromethyl group influencing the trajectory of the nucleophilic attack to minimize steric hindrance.

While specific experimental data on the stereochemical control in reactions of this compound is scarce, the fundamental principles of stereoselective synthesis provide a predictive framework for its behavior in such transformations.

Computational and Theoretical Investigations of Trifluoroethanethioyl Chloride

Mechanistic Probing via Computational Chemistry for Reactivity Prediction

The application of computational chemistry to probe the reaction mechanisms and predict the reactivity of Trifluoroethanethioyl chloride has not been specifically documented. Mechanistic studies typically involve mapping potential energy surfaces for various reaction pathways, identifying transition states, and calculating activation barriers. This information is vital for predicting how the molecule will behave in the presence of nucleophiles, electrophiles, or under thermal or photochemical conditions. The absence of such computational probing for CF3CSCl means that its reactivity profile from a theoretical standpoint is largely speculative.

Prediction of Reactivity and Selectivity in this compound Chemistry

Predictive models for the reactivity and selectivity of this compound are not available in the examined literature. Computational tools are frequently used to predict sites of electrophilic or nucleophilic attack, regioselectivity, and stereoselectivity in chemical reactions. For a molecule like this compound, this would involve analyzing frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions to identify the most reactive sites. Without dedicated computational studies, these predictive insights for this compound chemistry are absent.

Advanced Modeling Techniques Applied to Organofluorine Thioacyl Chlorides

While advanced modeling techniques are indeed applied to the broader class of organofluorine thioacyl chlorides, specific applications to this compound are not found in the available research. These advanced methods can include sophisticated quantum mechanical calculations, molecular dynamics simulations to study its behavior in different environments, or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods for studying its interactions with larger biological or material systems. The lack of such studies for CF3CSCl indicates a gap in the current scientific literature.

Applications of Trifluoroethanethioyl Chloride in Advanced Organic Synthesis

Construction of Fluorine-Containing Functional Groups and Building Blocks

No specific research findings on the use of Trifluoroethanethioyl chloride for the synthesis of trifluoromethylated compounds were identified.

Detailed methods for the formation of trifluoroacetyl derivatives using this compound are not described in the available literature.

Role as a Precursor in Heterocyclic Synthesis

The role of this compound as a precursor in heterocyclic synthesis is not documented in the searched scientific papers.

Enabling Reagent in Complex Molecule Construction

Specific examples or detailed research on the application of this compound as an enabling reagent in the construction of complex molecules could not be found.

Catalytic Transformations Utilizing this compound as a Substrate

Information regarding catalytic transformations where this compound serves as a substrate is not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for Trifluoroethanethioyl Chloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and for elucidating the fragmentation pathways of Trifluoroethanethioyl chloride. libretexts.org Due to the high reactivity and instability of many thioacyl chlorides, HRMS provides critical data for unequivocal molecular identification. wikipedia.org

In electron impact (EI) ionization, the molecule is expected to undergo fragmentation through several key pathways. The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the elemental formula C₂F₃ClS. The presence of chlorine and sulfur would generate a characteristic isotopic pattern. Common fragmentation patterns for acyl halides and related compounds involve the loss of the halogen atom and other functional groups. libretexts.org For this compound, the primary fragmentation steps would likely include the loss of a chlorine radical (M-Cl), a trifluoromethyl radical (M-CF₃), and cleavage of the C-C bond.

In softer ionization techniques like electrospray ionization (ESI), particularly in negative ion mode, the formation of chloride adducts ([M+Cl]⁻) can be a sensitive method for detection, a technique that has proven effective for other chlorinated compounds. elsevierpure.comspringernature.com

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | Fragment Lost | Predicted m/z (for ³⁵Cl, ¹²C, ¹⁹F, ³²S) | Notes |

| [C₂F₃ClS]⁺• | - | 149.9315 | Molecular Ion |

| [C₂F₃S]⁺ | Cl• | 114.9686 | Loss of chlorine atom |

| [CClF₃]⁺ | CS | Not typically observed | Cleavage of C-S bond is less common |

| [CF₃]⁺ | C(S)Cl• | 69.0028 | Loss of thioacyl chloride group |

| [C(S)Cl]⁺ | CF₃• | 80.9287 | Loss of trifluoromethyl group |

This table presents predicted data based on known fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, a combination of ¹⁹F, ¹³C, and ¹H NMR would be employed, although the latter is used for its derivatives containing hydrogen.

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. alfa-chemistry.comdovepress.com For trifluoroacetyl (TFA) groups, chemical shifts typically appear in the range of -67 to -85 ppm relative to CFCl₃. dovepress.com The replacement of the carbonyl oxygen with sulfur to form the thioacyl chloride functional group is expected to alter the electronic environment and thus shift the ¹⁹F resonance. The deshielding effect might be different compared to an oxygen analogue.

Table 2: Comparison of ¹⁹F NMR Chemical Shifts for CF₃ Groups in Different Environments

| Compound/Functional Group | Typical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Reference |

| Trifluoroacetic acid (CF₃COOH) | -76.55 | colorado.edu |

| Trifluorotoluene (C₆H₅CF₃) | -63.72 | colorado.edu |

| Trifluoroacetyl (TFA) groups | -67 to -85 | dovepress.com |

| This compound (CF₃C(S)Cl) | Predicted: -60 to -75 | Predicted value |

This table includes both experimental and predicted data for comparison.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. This compound possesses two distinct carbon environments: the trifluoromethyl carbon (CF₃) and the thioacyl carbon (C=S). The thioacyl carbon is expected to be significantly deshielded and appear at a high chemical shift, likely in the range of 190-210 ppm, which is characteristic for thioamides and related compounds. rsc.org This is further downfield than the carbonyl carbon in acyl chlorides, which typically resonates between 160-180 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Since this compound contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct structural elucidation. chemicalbook.comdocbrown.info However, for derivatives of this compound that incorporate hydrogen-containing moieties, ¹H NMR is essential for confirming their structure. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C F₃ | ~115-125 | Quartet (¹JCF) |

| CF₃C (S)Cl | ~190-210 | Quartet (²JCF) |

This table presents predicted data based on known chemical shifts of similar functional groups. rsc.orgstackexchange.comchemicalbook.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key vibrational modes of interest are the C=S stretch, C-F stretches, and the C-Cl stretch.

C-F Stretching: The C-F bonds in the CF₃ group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1000-1360 cm⁻¹ region. wikipedia.org

C=S Stretching: The C=S double bond stretch is expected to appear in the region of 1000-1250 cm⁻¹. This band is typically weaker and can be more variable than the C=O stretch.

C-Cl Stretching: The C-Cl single bond stretch usually appears in the 600-800 cm⁻¹ region. libretexts.org

Thioacyl chlorides are often colored compounds, with thiobenzoyl chloride being a notable purple oil, which suggests absorption in the visible range. wikipedia.org This property makes them potentially well-suited for analysis by Raman spectroscopy, which can be advantageous for detecting the less polar C=S and C-Cl bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Trifluoromethyl | C-F | 1000 - 1360 | Strong |

| Thioacyl Chloride | C=S | 1000 - 1250 | Medium to Weak |

| Thioacyl Chloride | C-Cl | 600 - 800 | Medium |

This table is based on established group frequencies for organofluorine and organosulfur compounds. wikipedia.orglibretexts.orgumich.edu

X-ray Diffraction Analysis of Crystalline this compound Derivatives

While this compound itself is likely a liquid or gas at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This powerful technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate data on bond lengths, bond angles, and intermolecular interactions.

For a crystalline derivative of this compound, X-ray diffraction analysis would allow for:

Unambiguous confirmation of the molecular structure and stereochemistry.

Precise measurement of the C=S, C-F, and C-C bond lengths and the angles around the thioacyl group.

Investigation of intermolecular interactions, such as halogen bonding or other non-covalent interactions involving the fluorine and sulfur atoms, which dictate the crystal packing.

Although crystallographic data for thioacyl chlorides are rare due to their reactivity, the analysis of stable derivatives is crucial for understanding their fundamental structural properties. wikipedia.orgnih.gov

Advanced Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological and Elemental Analysis of Related Materials

When this compound is used as a monomer or precursor to synthesize polymers or other materials, advanced electron microscopy techniques become vital for characterization.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials at the micro- and nanoscale. For a polymer derived from this compound, SEM images would reveal information about its texture, porosity, and particle or fiber shape and size.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of thin samples. nih.gov It can be used to observe the dispersion of nanoparticles within a polymer matrix or to study the nanostructure of a fluorinated material.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM or TEM, EDX allows for elemental analysis of the sample. acs.orgacs.org By scanning the electron beam over the material, EDX can generate elemental maps, confirming the uniform distribution of fluorine, sulfur, and chlorine throughout the material, which is critical for verifying the successful incorporation of the monomer. acs.org

These techniques are particularly important for understanding the structure-property relationships in new fluorinated and sulfur-containing materials developed from this compound. nih.govacs.org

Synchrotron-Based Techniques for Detailed Structural and Chemical State Investigations

The intricate electronic structure and chemical reactivity of this compound and its derivatives necessitate advanced analytical methods for a comprehensive understanding of their properties. Synchrotron-based techniques, offering high-intensity, tunable, and polarized X-ray beams, provide unparalleled capabilities for probing the detailed structural and chemical states of such complex molecules. These methods, including X-ray Absorption Near-Edge Structure (XANES), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and synchrotron-based X-ray Photoelectron Spectroscopy (XPS), offer element-specific insights into the local chemical environment, bonding characteristics, and electronic transitions.

While direct experimental data for this compound using these synchrotron techniques are not extensively available in public literature, their application to analogous organofluorine and organochlorine compounds provides a strong basis for understanding their potential for characterizing this specific molecule.

X-ray Absorption Near-Edge Structure (XANES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

XANES and NEXAFS are powerful, often synonymous techniques that probe the electronic structure of an atom by measuring the X-ray absorption coefficient as a function of photon energy near an absorption edge. stanford.edulibretexts.org These methods are highly sensitive to the formal oxidation state, coordination geometry, and bonding environment of the absorbing atom. libretexts.org For a molecule like this compound (CF₃C(S)Cl), XANES/NEXAFS can be employed to study the K-edges of chlorine and fluorine, as well as the L-edges of sulfur.

The element-specific nature of XANES allows for the individual probing of each element within the molecule. stanford.eduuu.nl The fine structure observed in the near-edge region arises from the transition of a core electron to unoccupied molecular orbitals. stanford.eduuwo.ca Analysis of this structure can reveal detailed information about the local chemical environment. For instance, fluorine K-edge µ-XANES measurements, which necessitate synchrotron radiation, have been shown to distinguish between different organofluorinated compounds based on characteristics like chain length and the degree of fluorination. rsc.org This capability would be invaluable in studying the derivatives of this compound.

Furthermore, the polarization dependence of NEXAFS, utilizing linearly or circularly polarized synchrotron light, can determine the orientation of molecules on surfaces. stanford.eduuwo.ca This is particularly relevant for studying the interaction of this compound derivatives in thin films or on catalytic surfaces.

Key Information from XANES/NEXAFS of this compound:

| Feature | Information Gained | Relevance to this compound |

| Edge Position | Oxidation state of the absorbing atom (Cl, S, F). libretexts.org | Determining the electronic state of the chlorine, sulfur, and fluorine atoms and how it changes upon reaction or derivatization. |

| Pre-edge Features | Information on the local symmetry and coordination environment. libretexts.org | Probing the geometry around the sulfur and chlorine atoms. |

| Shape and Intensity of Resonances | Nature of unoccupied molecular orbitals and covalent bonding. stanford.edu | Characterizing the C=S and C-Cl bonds and the influence of the trifluoromethyl group. |

| Polarization Dependence | Molecular orientation on surfaces. stanford.eduuwo.ca | Studying the adsorption and reaction mechanisms of its derivatives on various substrates. |

Synchrotron-Based X-ray Photoelectron Spectroscopy (XPS)

Synchrotron-based XPS offers significant advantages over conventional laboratory XPS, primarily due to the high energy resolution and tunability of the synchrotron X-ray source. researchgate.net This allows for non-destructive, ultra-shallow depth profiling of chemical compositions in thin organic layers. researchgate.net

For this compound and its derivatives, synchrotron XPS can provide precise measurements of core-level binding energies for carbon, fluorine, chlorine, and sulfur. The high resolution enables the deconvolution of peaks corresponding to atoms in different chemical environments within the molecule. For example, the C1s spectrum could potentially resolve the signals from the carbon in the trifluoromethyl (CF₃) group and the thiocarbonyl (C=S) group.

While fluorine tends to induce large chemical shifts in other elements, the shifts in the F1s peak within a class of organofluorine compounds are often small. thermofisher.com However, the high resolution of synchrotron XPS may allow for the detection of subtle shifts indicative of changes in the molecular environment upon derivatization.

Potential Insights from Synchrotron XPS of this compound:

| Element | Core Level | Potential Information |

| Carbon | C1s | Distinguishing between the CF₃ and C(S)Cl carbon environments. |

| Fluorine | F1s | Assessing the integrity of the CF₃ group in reactions and derivatives. Although shifts are small, high resolution can be informative. thermofisher.com |

| Chlorine | Cl2p | Investigating the nature of the C-Cl bond and its reactivity. NEXAFS studies on other chlorine compounds have distinguished molecular from ionic forms. researchgate.net |

| Sulfur | S2p | Characterizing the electronic state of the sulfur atom in the thiocarbonyl group and its derivatives. |

常见问题

Q. What are the standard laboratory synthesis protocols for Trifluoroethanethioyl chloride, and how can purity be ensured?

this compound is typically synthesized via thionylation of trifluoroethanol using thionyl chloride (SOCl₂) under anhydrous conditions. A common methodology involves refluxing trifluoroethanol with excess SOCl₂ in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Purification is achieved through fractional distillation under reduced pressure, with monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm purity (>98%). Critical parameters include temperature control (60–80°C) and stoichiometric excess of SOCl₂ to minimize side products .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Due to its reactivity with nucleophiles (e.g., amines, alkalis) and moisture sensitivity, handling requires stringent precautions:

- Use of gloveboxes or Schlenk lines under inert atmospheres.

- Personal protective equipment (PPE): acid-resistant gloves, face shields, and fume hoods.

- Storage at 2–8°C in sealed, moisture-free containers. Avoid contact with water, as rapid hydrolysis generates hydrogen chloride (HCl) and trifluorothioic acid, which can corrode equipment .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

- ¹⁹F NMR : To confirm the presence of CF₃ groups (δ ~ -60 to -70 ppm).

- ¹H/¹³C NMR : For backbone structure validation.

- IR Spectroscopy : Peaks at 750–800 cm⁻¹ (C-S stretching) and 1100–1200 cm⁻¹ (C-F vibrations).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

Contradictions often arise in kinetic vs. thermodynamic product distributions. A robust approach combines:

- In-situ monitoring : Use real-time techniques like FT-IR or Raman spectroscopy to track intermediate species.

- Computational modeling : Density Functional Theory (DFT) to calculate transition states and compare with experimental activation energies.

- Isotopic labeling : ³⁵S-labeled reagents to trace sulfur migration pathways. Cross-validation with literature on analogous thioyl chlorides (e.g., trifluoroacetyl chloride) is recommended .

Q. What experimental design strategies optimize yields in multi-step syntheses using this compound?

Yield optimization requires:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading.

- Parallel synthesis : High-throughput screening of reaction conditions.

- Quenching protocols : Rapid neutralization of excess reagent (e.g., using dry ice/acetone baths) to prevent over-reaction. Statistical tools like ANOVA identify significant factors, while TLC or GC-MS monitors intermediate stability .

Q. How does computational chemistry enhance the prediction of this compound’s reactivity in novel reactions?

Computational methods such as:

- Molecular Dynamics (MD) Simulations : To model solvent effects on reaction kinetics.

- DFT-based Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in nucleophilic substitutions.

- Solvent Accessible Surface Area (SASA) Calculations : Assess steric hindrance in bulky derivatives. These models are validated against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing reproducibility issues in this compound syntheses?

For reproducibility:

- Standard Deviation (SD) and Confidence Intervals : Applied to triplicate experiments to quantify variability.

- Principal Component Analysis (PCA) : Identifies outliers in multi-variable datasets (e.g., impurity profiles).

- Grubbs’ Test : Detects anomalous data points in yield or purity measurements. Detailed reporting of reaction conditions (e.g., humidity levels, solvent batch) is critical for troubleshooting .

Methodological Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。